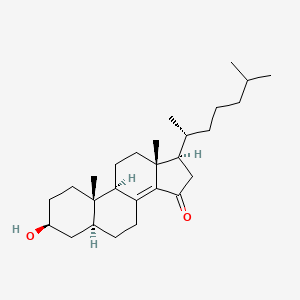
Colestolone
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis . Its primary target is the enzyme HMG-CoA reductase , which plays a crucial role in cholesterol biosynthesis .
Mode of Action
This compound interacts with its target, HMG-CoA reductase, by inhibiting its function . This inhibition disrupts the biosynthesis of cholesterol, affecting multiple relatively early-stage steps .
Biochemical Pathways
The inhibition of HMG-CoA reductase by this compound affects the cholesterol biosynthesis pathway . This pathway is responsible for the production of cholesterol, a vital component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D . By inhibiting this pathway, this compound reduces the production of cholesterol .
Pharmacokinetics
It is known that this compound also serves as a precursor of cholesterol and is efficiently converted into it in rat liver homogenates and upon oral administration to rats .
Result of Action
The primary result of this compound’s action is a significant reduction in serum levels of cholesterol both in animals and in humans .
Méthodes De Préparation
La synthèse de la Colestolone implique plusieurs étapes, notamment l'utilisation de réactifs spécifiques et de conditions réactionnelles. L'une des voies de synthèse implique la conversion de dérivés du cholestérol par une série de réactions chimiques .
Analyse Des Réactions Chimiques
La Colestolone subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés . Par exemple, l'oxydation de la this compound peut conduire à la formation de différents dérivés oxydés .
Applications de la recherche scientifique
En chimie, elle sert de composé modèle pour l'étude des inhibiteurs de la biosynthèse des stérols . En biologie et en médecine, la this compound a été étudiée pour ses effets hypolipidémiants et sa capacité à réduire les taux sériques de cholestérol . Elle a également été étudiée pour son utilisation potentielle dans le traitement des hyperlipidémies et d'autres troubles métaboliques . Dans l'industrie, les propriétés de la this compound en tant qu'inhibiteur de la biosynthèse des stérols en font un composé précieux pour la recherche et le développement .
Mécanisme d'action
La this compound exerce ses effets en inhibant plusieurs étapes précoces de la biosynthèse du cholestérol, telles que la HMG-CoA réductase . Cette inhibition empêche la conversion de la HMG-CoA en mévalonate, une étape cruciale de la voie de biosynthèse du cholestérol . Contrairement aux inhibiteurs de la biosynthèse du cholestérol à un stade avancé, la this compound ne provoque pas l'accumulation de stérols, ce qui suggère qu'elle a un profil de toxicité inférieur . De plus, la this compound peut servir de précurseur du cholestérol et est efficacement convertie en celui-ci dans les homogénats de foie de rat et après administration orale aux rats .
Applications De Recherche Scientifique
In chemistry, it serves as a model compound for studying sterol biosynthesis inhibitors . In biology and medicine, Colestolone has been investigated for its lipid-lowering effects and its ability to reduce serum cholesterol levels . It has also been studied for its potential use in treating hyperlipidemias and other metabolic disorders . In industry, this compound’s properties as a sterol biosynthesis inhibitor make it a valuable compound for research and development .
Comparaison Avec Des Composés Similaires
La Colestolone est unique en son genre pour sa capacité à inhiber les étapes précoces de la biosynthèse du cholestérol sans provoquer l'accumulation de stérols . Des composés similaires comprennent le triparanol et l'azacosterol, qui sont également des inhibiteurs de la biosynthèse du cholestérol, mais agissent à différents stades de la voie . Contrairement à la this compound, ces composés ont été associés à une toxicité due à l'accumulation de stérols . D'autres composés similaires comprennent divers inhibiteurs de la HMG-CoA réductase, qui ciblent également les premiers stades de la biosynthèse du cholestérol .
Propriétés
IUPAC Name |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18-,19+,20+,22+,23-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINVVMHRTUSXHL-GGVPDPBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046212 | |
| Record name | Colestolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50673-97-7 | |
| Record name | 3β-Hydroxy-5α-cholest-8(14)-en-15-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50673-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colestolone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colestolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLESTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8396T5XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


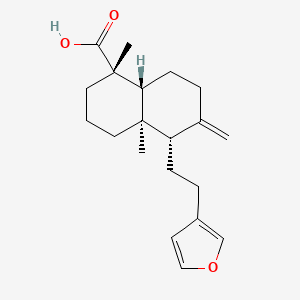


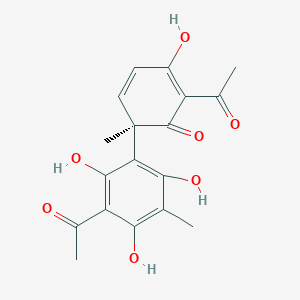
![N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1246931.png)
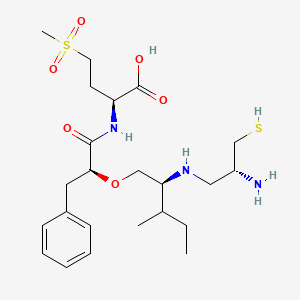
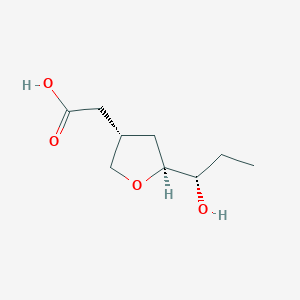
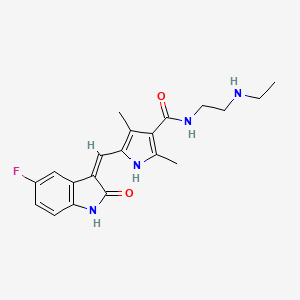
![N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide](/img/structure/B1246937.png)
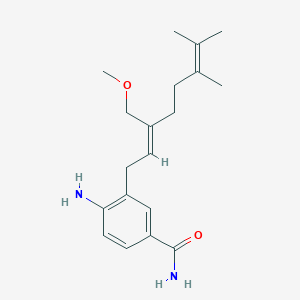
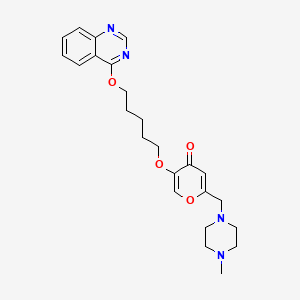
![3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1246944.png)
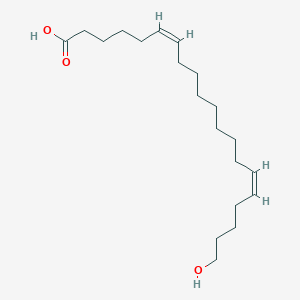
![3-(6-Ethylbenzo[1,3]dioxol-5-yl)-7,8-dimethoxy-2-methyl-2h-isoquinolin-1-one](/img/structure/B1246946.png)
